2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

VEGFR-2 Kinase inhibition Cancer

Researchers screening kinase selectivity panels face a critical gap: structurally similar piperazinyl-quinoxalines exhibit IC50 values spanning over two orders of magnitude (0.19-38.58 µM) against VEGFR-2, making generic substitution highly risky. This compound, with its unique 5,6-dimethyl substitution pattern, offers a distinct chemotype for probing structure-activity relationships across tyrosine kinases. • Enables precise SAR studies with a chemotype distinct from halogenated analogs. • Class-level evidence shows apoptosis elevation from 5% to 44% in HepG-2 cells, supporting its use in cancer pathway analysis. • Sourced with batch-specific analytical documentation to ensure reproducibility in sensitive enzymatic assays.

Molecular Formula C21H24N6
Molecular Weight 360.5 g/mol
Cat. No. B12245417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Molecular FormulaC21H24N6
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5)C
InChIInChI=1S/C21H24N6/c1-14-15(2)23-20(16-7-8-16)25-21(14)27-11-9-26(10-12-27)19-13-22-17-5-3-4-6-18(17)24-19/h3-6,13,16H,7-12H2,1-2H3
InChIKeyNQJPMFVZNDFREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline: Chemical Class & Baseline


2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 1370243-61-0) belongs to the piperazinyl-quinoxaline class of heterocyclic compounds. Its structure incorporates a quinoxaline core linked via piperazine to a 2-cyclopropyl-5,6-dimethylpyrimidine moiety, placing it within the broader quinoxaline-piperazine-pyrimidine scaffold series frequently explored for kinase inhibition and related therapeutic applications [1]. The compound has been cited as a reference example in patent literature, indicating its role as a structural intermediate or comparator in medicinal chemistry programs [2].

Kinase selectivity screening Suitable for exploring structure-kinase activity relationships across tyrosine kinase panels
Scaffold-hopping programs Distinct 5,6-dimethyl pyrimidine substitution for SAR expansion from halogenated analogs
Patent reference comparator Cited as a structural intermediate; useful for benchmarking novel derivatives

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline: Generic Substitution Limitations


Within the piperazinyl-quinoxaline chemical space, minor structural modifications—such as the presence of a cyclopropyl group at the pyrimidine 2-position versus a methyl or difluoromethyl substituent, or dimethyl substitution at positions 5 and 6 versus a fluorine or hydrogen—can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic parameters [1]. The class-level evidence from VEGFR-2 inhibitor programs demonstrates that closely related analogs in this series exhibit IC50 values spanning over two orders of magnitude (0.19–38.58 µM) depending on substitution pattern, confirming that generic interchange without specific comparative data carries high risk of functional non-equivalence [2].

Pyrimidine substitution pattern
The 2-cyclopropyl-5,6-dimethyl motif vs. 6-cyclopropyl-5-fluoro or 2-methyl analogs can shift kinase selectivity and cellular potency; direct interchange not supported.
Functional equivalence not inferred
Closely related quinoxaline-piperazine analogs span IC50 values over two orders of magnitude; substitution-dependent activity demands compound-specific data.
Electronic profile mismatch
Electron-donating dimethyl vs. electron-withdrawing fluorine substituents alter π-stacking with hinge regions; activity profile may not reproduce.

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline: Differentiation vs. Closest Analogs


VEGFR-2 Inhibition Potency vs. Sorafenib

The piperazinyl-quinoxaline chemotype to which the target compound belongs has demonstrated VEGFR-2 inhibitory activity. In a series of structurally related piperazinylquinoxaline derivatives, the most potent compound (compound 11) achieved a VEGFR-2 IC50 of 0.19 µM, approximately 2.4-fold less potent than the reference drug sorafenib (IC50 0.08 µM) but with a differentiated apoptosis-enhancement profile [1]. This class-level data establishes the potency range within which the target compound is expected to operate, though direct measurements for the specific 2-cyclopropyl-5,6-dimethyl substitution pattern are not available from permitted sources.

VEGFR-2 Inhibition
Class-level inference
Class representative IC50 0.19 µM vs. sorafenib 0.08 µM (2.4-fold less potent)
Establishes potency range for the chemotype
Direct data for target compound not available; recombinant VEGFR-2 assay
VEGFR-2 Kinase inhibition Cancer

Antiproliferative Activity in Oral Cancer

In a study of quinoxaline-tethered pyrimidine derivatives, compound 12d—a representative of the quinoxaline-pyrimidine class—exhibited an IC50 of 0.79 µM against CAL-27 oral cancer cells with negligible cytotoxicity toward normal oral epithelial (NOE) cells, and activated PKM2 with an AC50 of 0.6 nM [1]. While 12d is not structurally identical to the target compound, it shares the quinoxaline-piperazine-pyrimidine core architecture and demonstrates the therapeutic window achievable within this scaffold class.

Antiproliferative Activity in Oral Cancer
Class-level inference
Class analog 12d IC50 0.79 µM (CAL-27), negligible effect on NOE cells; PKM2 AC50 0.6 nM
Supports tumor-cell selectivity assessment for the scaffold
Specific compound not tested; CAL-27 vs. normal oral epithelial model
Oral squamous cell carcinoma PKM2 Antiproliferative

5,6-Dimethyl Pyrimidine Substitution Pattern

The target compound carries a distinctive 2-cyclopropyl-5,6-dimethyl substitution on the pyrimidine ring. Among close analogs, the 5,6-dimethyl pattern differentiates it from 6-cyclopropyl-5-fluoro [1], 6-cyclopropyl-2-methyl [2], and 2-cyclopropyl-6-difluoromethyl [3] variants. The electron-donating methyl groups at positions 5 and 6 are expected to modulate the electron density of the pyrimidine ring, potentially affecting π-stacking interactions with kinase hinge regions differently than electron-withdrawing fluorine substituents. No direct comparative binding data for this specific substitution pattern has been located in permitted sources.

5,6-Dimethyl Pyrimidine Substitution
Supporting evidence
2-cyclopropyl, 5,6-dimethyl vs. 6-cyclopropyl-5-fluoro / 2-methyl / 6-difluoromethyl analogs
Distinct electronic and steric profile relative to halogenated variants
No quantitative binding data available
Structure-activity relationship Pyrimidine substitution Cyclopropyl

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline: Recommended Applications


Kinase Selectivity Screening in Oncology

The compound's position within the piperazinyl-quinoxaline class, which has demonstrated VEGFR-2 inhibition with IC50 values in the sub-micromolar range [1], supports its use as a screening candidate in kinase selectivity panels. The 5,6-dimethyl substitution pattern provides a distinct chemotype for exploring structure-activity relationships against a panel of tyrosine kinases, potentially revealing selectivity windows not accessible to halogenated analogs.

Apoptosis Pathway Investigation in HCC Models

Class-level evidence shows that piperazinyl-quinoxaline derivatives can elevate apoptosis rates from 5% to 44% in HepG-2 cells, accompanied by 4-fold, 2.3-fold, and 3-fold increases in BAX/Bcl-2 ratio, caspase-3, and P53 expression, respectively [1]. The target compound may serve as a tool for probing apoptosis pathways in liver cancer models, particularly if direct comparative data become available.

Tumor Selectivity Profiling in Oral Cancer

The quinoxaline-pyrimidine scaffold has produced compounds with potent antiproliferative activity against CAL-27 oral cancer cells (IC50 0.79 µM) while sparing normal oral epithelial cells [2]. The target compound, with its unique 5,6-dimethyl substitution, may be evaluated in analogous tumor-normal cell pairs to assess whether this substitution pattern enhances or diminishes the therapeutic window.

Application
Selection Property
Validation Focus
Tyrosine kinase selectivity screening
Quinoxaline-piperazine scaffold with diverse substitution
Selectivity window across VEGFR and related kinase panels
Apoptosis pathway investigation in HCC models
Class-level apoptosis enhancement profile
BAX/Bcl-2 ratio, caspase-3, P53 expression endpoints
Tumor-cell model selectivity profiling
Structural differentiation from halogenated analogs
Cytotoxicity differential in tumor-normal cell pairs
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